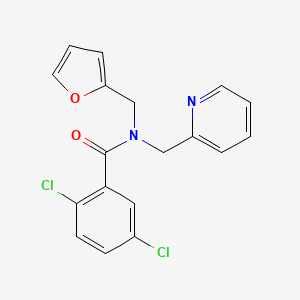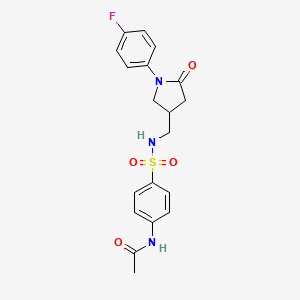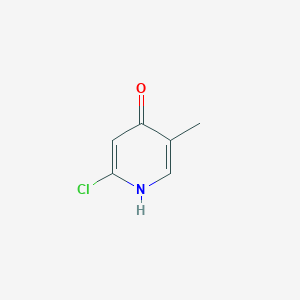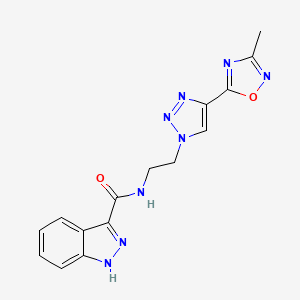
2,5-dichloro-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dichloro-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide, also known as DBPR108, is a small molecule compound that has been synthesized for scientific research purposes. This compound has gained attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer.
Mecanismo De Acción
The mechanism of action of 2,5-dichloro-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide involves the inhibition of the NF-κB signaling pathway, which is involved in the regulation of various cellular processes, including cell survival, proliferation, and inflammation. 2,5-dichloro-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide has been shown to inhibit the activation of NF-κB, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
2,5-dichloro-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide has been shown to have minimal toxicity on normal cells, indicating its potential as a safe and effective therapeutic agent. In addition to its anticancer effects, 2,5-dichloro-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide has also been shown to have anti-inflammatory properties, which may have potential therapeutic applications in other diseases, such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2,5-dichloro-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide in lab experiments is its high specificity for the NF-κB signaling pathway, which allows for targeted inhibition of cancer cells. However, one limitation of using 2,5-dichloro-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide is its low solubility in water, which may affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the research on 2,5-dichloro-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of the potential therapeutic applications of 2,5-dichloro-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide in other diseases, such as inflammatory bowel disease and neurodegenerative diseases. Further studies are also needed to investigate the pharmacokinetics and pharmacodynamics of 2,5-dichloro-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide in vivo to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 2,5-dichloro-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide involves the reaction of 2,5-dichloro-N-(pyridin-2-ylmethyl)benzamide with furan-2-carbaldehyde in the presence of a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of 2,5-dichloro-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide.
Aplicaciones Científicas De Investigación
2,5-dichloro-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide has been extensively studied for its potential therapeutic applications in cancer. Studies have shown that 2,5-dichloro-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide can inhibit the growth and proliferation of cancer cells by inducing apoptosis, a process of programmed cell death. 2,5-dichloro-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide has also been shown to inhibit the migration and invasion of cancer cells, which are important processes for cancer metastasis.
Propiedades
IUPAC Name |
2,5-dichloro-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O2/c19-13-6-7-17(20)16(10-13)18(23)22(12-15-5-3-9-24-15)11-14-4-1-2-8-21-14/h1-10H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXGQSZACZGRIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CC2=CC=CO2)C(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1,3-benzothiazol-2-yl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2695063.png)
![methyl 2-(2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2695064.png)
![2-[(3-Bromophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2695068.png)
![[Dibromo(fluoro)methyl]benzene](/img/structure/B2695069.png)
![N-benzyl-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)


![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2695076.png)


![rac-(2R,5S)-5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis](/img/structure/B2695082.png)
![4-fluorophenyl 1-[2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]ethyl ether](/img/structure/B2695083.png)
![8-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2695085.png)